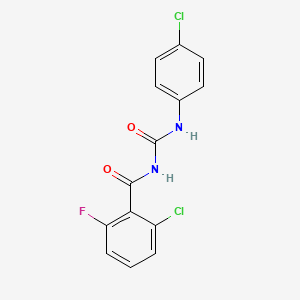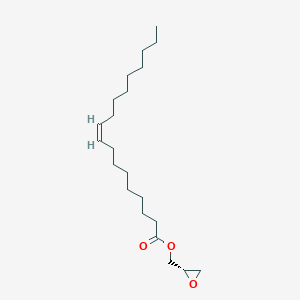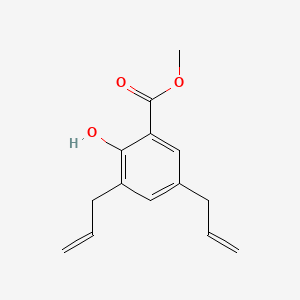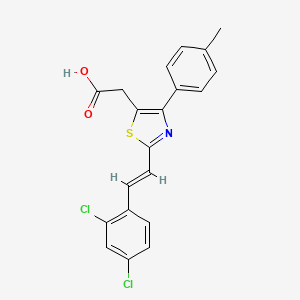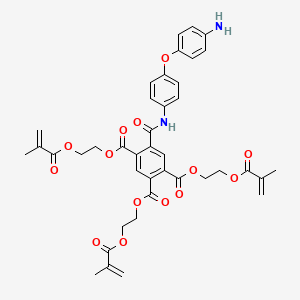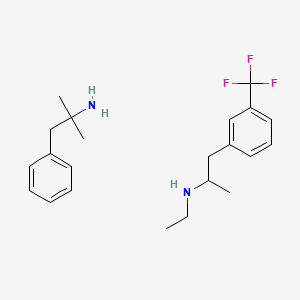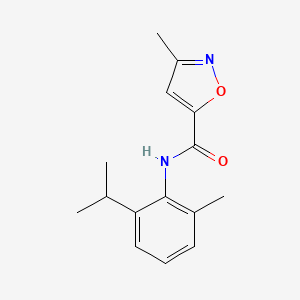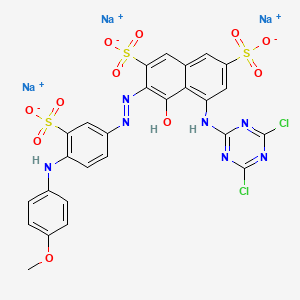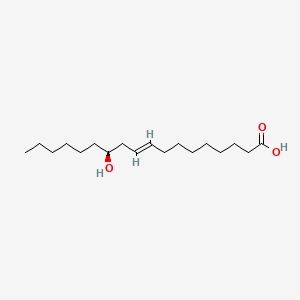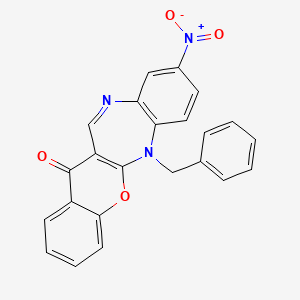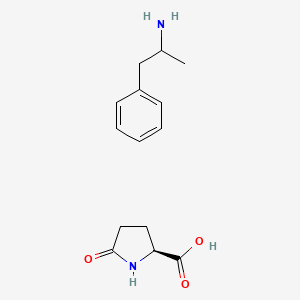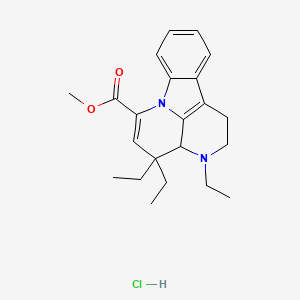
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is a synthetic steroid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 3-beta position and an ethylenedithio group at the 6,6 position on the cholestane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane typically involves multiple steps, starting from a suitable cholestane precursor. The introduction of the bromine atom at the 3-beta position can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The ethylenedithio group can be introduced via a thiol-ene reaction, where ethylene dithiol is reacted with the appropriate cholestane derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane can undergo various chemical reactions, including:
Oxidation: The ethylenedithio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Hydroxide ions, sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated cholestane derivatives.
Substitution: Alcohol derivatives.
科学的研究の応用
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
作用機序
The mechanism of action of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylenedithio group can influence the compound’s binding affinity to receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3-beta,6-beta-Diacetoxy-5-alpha-cholestan-5-ol: A cholestane derivative with acetoxy groups at the 3-beta and 6-beta positions.
6-beta-Bromo-5-alpha-cholestane-3-beta,7-beta-diol: A similar compound with bromine at the 6-beta position and hydroxyl groups at the 3-beta and 7-beta positions.
Uniqueness
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is unique due to the presence of both a bromine atom and an ethylenedithio group on the cholestane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
133352-56-4 |
|---|---|
分子式 |
C29H49BrOS2 |
分子量 |
557.7 g/mol |
IUPAC名 |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49BrOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
InChIキー |
ZOGRZZKWRDDQMB-LVFTYFEDSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Br)C)SCCS4=O)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Br)C)SCCS4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


